molecular formula C11H11NO7 B8380129 Methyl 3-(acetyloxy)-4-(methyloxy)-5-nitrobenzoate

Methyl 3-(acetyloxy)-4-(methyloxy)-5-nitrobenzoate

Cat. No. B8380129
M. Wt: 269.21 g/mol
InChI Key: JFSQZKMBTOSXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(acetyloxy)-4-(methyloxy)-5-nitrobenzoate is a useful research compound. Its molecular formula is C11H11NO7 and its molecular weight is 269.21 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-(acetyloxy)-4-(methyloxy)-5-nitrobenzoate

Molecular Formula

C11H11NO7

Molecular Weight

269.21 g/mol

IUPAC Name

methyl 3-acetyloxy-4-methoxy-5-nitrobenzoate

InChI

InChI=1S/C11H11NO7/c1-6(13)19-9-5-7(11(14)18-3)4-8(12(15)16)10(9)17-2/h4-5H,1-3H3

InChI Key

JFSQZKMBTOSXHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 90% nitric acid (40 mL) and concentrated sulfuric acid (8 mL) were cooled to −5° C. followed by portionwise addition of solid methyl 3-(acetyloxy)-4-(methyloxy)benzoate (25.9 g, 115 mmol.) over 25 minutes. After stirring for 5 minutes the solution was poured onto ice and the aqueous mixture was extracted once with dichloromethane. The organic solution was then washed with dilute aqueous sodium hydrogencarbonate (3×) then once with water and dried over anhydrous magnesium sulfate. Filtration and concentration followed by suspension of the solid residue in hexanes and filtration gave methyl 3-(acetyloxy)-4-(methyloxy)-5-nitrobenzoate (27.2 g, 88% yield) as a white solid on drying. 1H NMR (400 MHz, CDCl3): 8.38 (d, 1H), 7.99 (d, 1H), 4.00 (s, 3H), 3.95 (s, 3H), 2.40 (s, 3H).
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

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